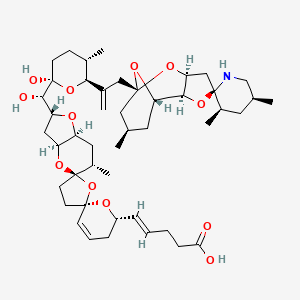
アザスピラシド3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azaspiracid-3: is a marine toxin belonging to the azaspiracid group of polyether toxins. These toxins are produced by certain species of marine dinoflagellates and can accumulate in shellfish, posing a risk to human health when consumed. The compound has a complex polycyclic structure, which contributes to its potent biological activity.
科学的研究の応用
Chemistry:
Synthesis Studies: Azaspiracid-3 is often used as a target molecule in synthetic chemistry to develop new methodologies for constructing complex polycyclic structures.
Biology:
Toxicology: The compound is studied for its toxic effects on marine life and humans. It serves as a model for understanding the mechanisms of marine toxin action.
Medicine:
Drug Development: Research is ongoing to explore the potential therapeutic applications of Azaspiracid-3 and its derivatives, particularly in cancer treatment.
Industry:
Food Safety: The compound is used in the development of detection methods for marine toxins in seafood, ensuring food safety.
作用機序
Action Environment
Environmental factors play a crucial role:
References:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Azaspiracid-3 is highly challenging due to its intricate structure. The synthetic routes typically involve multiple steps, including the formation of polyether rings and the introduction of various functional groups. Key steps often include:
Formation of the polyether backbone: This is usually achieved through cyclization reactions.
Introduction of functional groups: Various reagents and catalysts are used to introduce hydroxyl, methyl, and other functional groups at specific positions.
Final assembly: The final steps involve coupling different fragments of the molecule to form the complete structure.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for Azaspiracid-3 due to its complexity. Most of the compound used in research is obtained through small-scale laboratory synthesis or extraction from natural sources.
化学反応の分析
Types of Reactions:
Oxidation: Azaspiracid-3 can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Various substitution reactions can be performed to modify the functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
類似化合物との比較
- Azaspiracid 1
- Azaspiracid 2
- Azaspiracid 4
Comparison: Azaspiracid-3 is unique among its analogs due to its specific structural features and biological activity. While all azaspiracids share a common polyether backbone, the differences in functional groups and ring structures contribute to variations in their toxicity and biological effects.
特性
InChI |
InChI=1S/C46H69NO12/c1-26-19-35-40-37(24-44(57-40)30(5)18-27(2)25-47-44)55-43(22-26,54-35)23-29(4)39-28(3)13-15-45(51,58-39)41(50)36-21-34-33(52-36)20-31(6)46(56-34)17-16-42(59-46)14-9-11-32(53-42)10-7-8-12-38(48)49/h7,9-10,14,26-28,30-37,39-41,47,50-51H,4,8,11-13,15-25H2,1-3,5-6H3,(H,48,49)/b10-7+/t26-,27+,28+,30-,31+,32-,33+,34+,35+,36-,37+,39+,40+,41+,42+,43+,44-,45-,46-/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFCYVRIWJMEIN-XGWIYJPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1C(=C)CC23CC(CC(O2)C4C(O3)CC5(O4)C(CC(CN5)C)C)C)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](O[C@@H]1C(=C)C[C@@]23C[C@@H](C[C@H](O2)[C@H]4[C@@H](O3)C[C@@]5(O4)[C@@H](C[C@@H](CN5)C)C)C)([C@H]([C@H]6C[C@H]7[C@@H](O6)C[C@@H]([C@@]8(O7)CC[C@@]9(O8)C=CC[C@H](O9)/C=C/CCC(=O)O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H69NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849596 |
Source


|
| Record name | Azaspiracid-3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265996-93-8 |
Source


|
| Record name | Azaspiracid-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265996938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azaspiracid-3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

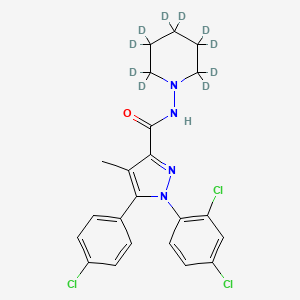

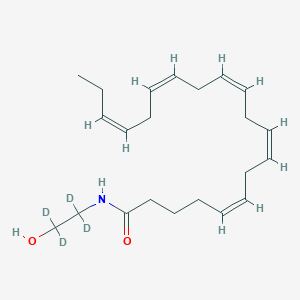
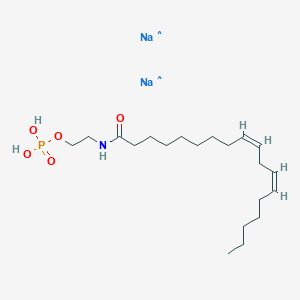
![6-Chloro-8-fluorotetrazolo[1,5-a]pyridine](/img/structure/B594189.png)


![6-Chlorofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B594201.png)

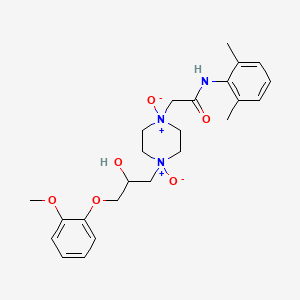
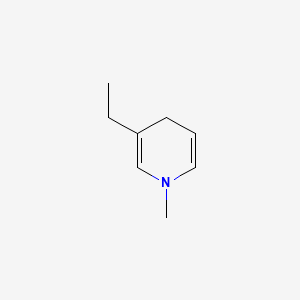
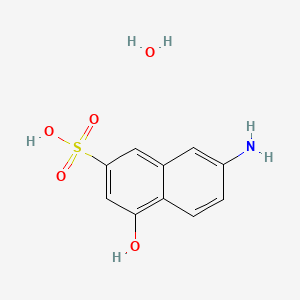
![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)
